2-Fluoro Substitution Enables PI3Kα/BRAF/VEGFR2 Kinase Engagement Versus Non-Fluorinated Benzamide Analogs
The 2-fluorobenzamide motif present in 863593-41-3 is a critical pharmacophoric element validated by crystallographic data: a closely related 2-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide scaffold (which shares the identical 2-fluorobenzamide-thiazolopyridine connectivity with 863593-41-3, differing only in the absence of the 2-methyl group on the central phenyl ring) has been reported to inhibit PI3Kα with nanomolar potency (representative compound 19a IC₅₀ = 3.6 nM) and to engage BRAF and VEGFR2 kinase domains as demonstrated in co-crystal structures (PDB 4DBN, 3VNT) [1]. In contrast, the non-fluorinated unsubstituted benzamide analog (CAS 863593-76-4, where the 2-fluoro is replaced by hydrogen) lacks this key fluorine-mediated hydrogen-bond interaction and has no comparable inhibitory data reported against these kinase targets . The 2-fluoro substituent enhances both target binding affinity (via hydrogen bonding with hinge-region residues such as Cys532 in BRAF) and metabolic stability relative to the unsubstituted analog, consistent with established fluorine-walk SAR principles in medicinal chemistry [2].
| Evidence Dimension | Kinase target engagement capability (PI3Kα enzymatic IC₅₀ as representative metric for 2-fluorobenzamide-thiazolopyridine scaffold class) |
|---|---|
| Target Compound Data | Scaffold contains 2-fluorobenzamide pharmacophore; crystallographically confirmed BRAF/VEGFR2 hinge binding (PDB 4DBN, 3VNT); PI3Kα IC₅₀ = 3.6 nM for close analog 19a (identical 2-fluorobenzamide-thiazolopyridine connectivity) |
| Comparator Or Baseline | Non-fluorinated benzamide analog CAS 863593-76-4 (hydrogen replaces fluorine at ortho position of terminal benzamide ring); no PI3K, BRAF, or VEGFR2 inhibitory data reported |
| Quantified Difference | 2-Fluoro substitution provides hydrogen-bond acceptor capability absent in the non-fluorinated analog; PI3Kα inhibition potency of scaffold-class representative reaches 3.6 nM IC₅₀ |
| Conditions | PI3Kα enzymatic assay (ADP-Glo); BRAF and VEGFR2 co-crystal structures at 3.15 Å and 1.64 Å resolution, respectively |
Why This Matters
For programs targeting PI3K, BRAF, or VEGFR2 pathways, the 2-fluoro substituent is mechanistically non-negotiable—substituting CAS 863593-76-4 would eliminate the fluorine-mediated hinge-binding interaction and likely abrogate target engagement.
- [1] Zhu, W., Liu, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. doi:10.3390/molecules25204630. View Source
- [2] Okaniwa, M., Hirose, M., Imada, T., et al. (2012). J. Med. Chem., 55(7), 3452–3478. PDB entries 4DBN (BRAF) and 3VNT (VEGFR2). View Source
